molecular formula C19H16F3N3O2S B11575976 N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide

N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B11575976
M. Wt: 407.4 g/mol
InChI Key: MTTBPNQYKQCATG-UHFFFAOYSA-N
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Description

N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a furan derivative and a trifluoromethyl-containing reagent under acidic or basic conditions.

    Thioether Formation: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol reagent, often in the presence of a base such as sodium hydride.

    Acetamide Formation: The final step involves the acylation of the intermediate with N-methylacetamide, typically using an acyl chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-{[4-(furan-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-benzyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a drug candidate.

Properties

Molecular Formula

C19H16F3N3O2S

Molecular Weight

407.4 g/mol

IUPAC Name

N-benzyl-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-methylacetamide

InChI

InChI=1S/C19H16F3N3O2S/c1-25(11-13-6-3-2-4-7-13)17(26)12-28-18-23-14(15-8-5-9-27-15)10-16(24-18)19(20,21)22/h2-10H,11-12H2,1H3

InChI Key

MTTBPNQYKQCATG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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